"S-(acetamidomethyl)-L-cysteine monohydrochloride" fundamental properties
"S-(acetamidomethyl)-L-cysteine monohydrochloride" fundamental properties
Advanced Protocols for Regioselective Disulfide Bond Formation in Peptide Synthesis
Part 1: Executive Summary
S-(acetamidomethyl)-L-cysteine monohydrochloride (S-Acm-L-Cys[1][2][3]·HCl) represents a cornerstone in the "orthogonal protection" strategy required for complex peptide engineering. Unlike standard protecting groups (e.g., Trityl) that are labile to the acidic conditions of global deprotection, the acetamidomethyl (Acm) group remains stable during cleavage from the resin. This unique stability profile allows researchers to synthesize peptides with multiple cysteine residues and selectively form disulfide bridges in a controlled, sequential manner—a critical requirement for synthesizing insulin analogs, conotoxins, and defensins.
This guide moves beyond basic datasheet properties to provide a mechanistic understanding and field-proven protocols for leveraging S-Acm-L-Cys·HCl in high-fidelity peptide synthesis.[]
Part 2: Physicochemical Profile
Understanding the physical constraints of the raw material is the first step in reproducible synthesis. S-Acm-L-Cys·HCl is a zwitterionic species supplied as a hydrochloride salt to enhance solubility and stability.
Table 1: Fundamental Properties
| Property | Specification |
| IUPAC Name | (2R)-2-amino-3-(acetamidomethylsulfanyl)propanoic acid; hydrochloride |
| CAS Number | 28798-28-9 |
| Molecular Formula | C₆H₁₂N₂O₃S[1][2][3][][5][6][7][8][9][10] · HCl |
| Molecular Weight | 228.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in H₂O, Methanol, 10% Acetic Acid; Low in pure organic solvents (DCM, Ether) |
| Melting Point | ~165 °C (decomposition) |
| Hygroscopicity | Moderate (Store under desiccant at 2-8°C) |
Part 3: Mechanistic Role in Orthogonal Synthesis
The value of the Acm group lies in its resistance to the standard "Fmoc/tBu" Solid Phase Peptide Synthesis (SPPS) conditions.
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Stability: It survives 20% piperidine (Fmoc removal) and 95% TFA (Resin cleavage/Global deprotection).
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Lability: It is selectively removed by electrophilic attack on the sulfur atom, typically using Iodine (I₂), Thallium(III), or Palladium(II) salts.
This orthogonality allows for a "Divide and Conquer" strategy in disulfide bond formation.
Visualization: The Orthogonality Logic
The following diagram illustrates the decision matrix for selecting protecting groups based on reaction conditions.
Caption: Figure 1. Orthogonal stability profile of Cys(Acm) vs. Cys(Trt) under standard SPPS conditions.
Part 4: Experimental Protocols
Protocol A: Iodine-Mediated Simultaneous Removal and Cyclization
This is the industry-standard method. Iodine acts as a mild oxidant that electrophilically activates the sulfur, displacing the acetamidomethyl group and facilitating immediate attack by a second cysteine thiol (or Acm-protected thiol).
Prerequisites:
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Trityl-protected cysteines (if any) are already oxidized or reduced (depending on strategy).
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Peptide is purified or semi-purified (crude mixtures can lead to side reactions).
Step-by-Step Methodology:
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Dissolution: Dissolve the peptide in a solvent mixture of Acetic Acid:Water (4:1) or Methanol:Water (4:1) .
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Scientist's Note: Acidic pH helps suppress disulfide exchange (scrambling). Maintain concentration at 0.5 – 1.0 mg/mL . High dilution favors intramolecular cyclization (monomer) over intermolecular aggregation (dimer/polymer).
-
-
Oxidation: Prepare a 0.1 M solution of Iodine (I₂) in Methanol.
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Add the I₂ solution dropwise to the stirring peptide solution.
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Endpoint: Continue addition until a persistent amber/yellow color remains, indicating excess iodine.
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Stoichiometry: Typically requires 10 equivalents of I₂ per Acm group.
-
-
Reaction Time: Stir at room temperature for 30 to 60 minutes . Monitor by HPLC/MS.
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Target Mass: The mass should drop by roughly 144 Da per pair of Acm groups removed (Loss of 2 x C₃H₆NO + 2H; Formation of -S-S-).
-
-
Quenching: Once conversion is complete, immediately quench excess iodine.
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Add 1M Ascorbic Acid (aqueous) or dilute Sodium Thiosulfate dropwise until the solution becomes colorless.
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Caution: Thiosulfate can occasionally reduce the disulfide bond if used in large excess or low pH; Ascorbic acid is generally gentler.
-
-
Isolation: Dilute with water, freeze, and lyophilize directly, or proceed to preparative HPLC.
Protocol B: Regioselective Synthesis of Bis-Disulfide Peptides
Scenario: Synthesizing a peptide with two distinct disulfide bridges (Cys1-Cys4 and Cys2-Cys3).
Strategy:
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Resin Assembly: Use Fmoc-Cys(Trt)-OH for positions 1 and 4. Use Fmoc-Cys(Acm)-OH for positions 2 and 3.
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Global Cleavage: Treat resin with 95% TFA.
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Result: Cys1 and Cys4 are deprotected (free -SH). Cys2 and Cys3 remain protected (-S-Acm).
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First Oxidation (Air or DMSO): Oxidize the free thiols (1 & 4) using mild conditions (e.g., pH 8 buffer with air bubbling or 10% DMSO).
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Result: First bridge forms. Acm groups are untouched.
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Purification (Optional but Recommended): Isolate the mono-cyclic intermediate.
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Second Oxidation (Iodine): Apply Protocol A (above).
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Result: Iodine removes Acm groups and forces the formation of the second bridge (2 & 3).[10]
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Visualization: Regioselective Workflow
This diagram details the sequential oxidation pathway described in Protocol B.
Caption: Figure 2. Stepwise formation of two disulfide bonds using Trt/Acm orthogonality.
Part 5: Troubleshooting & Quality Control
Even with robust protocols, issues can arise.[10] Below are field-proven solutions.
Table 2: Common Failure Modes and Fixes
| Issue | Symptom (LCMS) | Root Cause | Corrective Action |
| Incomplete Removal | Mass = Target + 71 Da (Mono-Acm) | Insufficient Iodine or Reaction Time | Increase I₂ to 15-20 eq. Ensure solvent is not too aqueous (solubility issue). |
| Scrambling | Correct Mass, Wrong Retention Time | Disulfide exchange during I₂ step | Perform I₂ oxidation in highly acidic media (AcOH). Avoid pH > 4. |
| Side Reactions | Mass + 16 Da (Met/Trp oxidation) | I₂ attacking Met/Trp residues | Add radical scavengers (Anisole). Use minimal I₂ excess. Switch to Tl(tfa)₃ (Thallium) if Trp is present (Note: Toxic). |
| Precipitation | Loss of product signal | Peptide insolubility in I₂/MeOH | Switch solvent to HFIP (Hexafluoroisopropanol) or 50% AcOH . |
References
- Albericio, F., et al. (1998). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
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Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
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Kamber, B., et al. (1980). The Synthesis of Insulin using Selective Protecting Groups. Helvetica Chimica Acta, 63(4), 899-915.
-
Postma, T. M., & Albericio, F. (2014). Dithiol-disulfide exchange in peptide synthesis: A review. European Journal of Organic Chemistry.
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PubChem. (n.d.).[2] S-(Acetamidomethyl)-L-cysteine monohydrochloride (CID 65271).[2] National Library of Medicine. [2]
Sources
- 1. S-Acetamidomethyl-L-cysteine hydrochloride | 28798-28-9 - BuyersGuideChem [buyersguidechem.com]
- 2. S-(acetamidomethyl)-L-cysteine monohydrochloride | C6H12N2O3S | CID 65271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. H-CYS(ACM)-OH HCL | 28798-28-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. americanelements.com [americanelements.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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